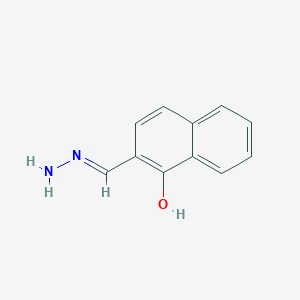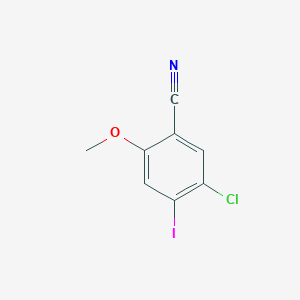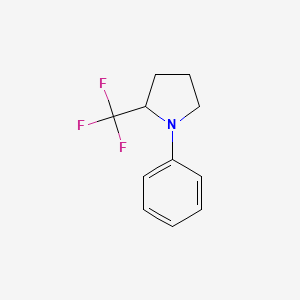![molecular formula C35H35ClN2 B12837932 (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride is a compound that belongs to the class of imidazolinium salts. These compounds are known for their unique structural features and potential applications in various fields, including organic synthesis, catalysis, and materials science. The presence of the [2.2]paracyclophane moiety imparts unique chiral properties to the compound, making it an interesting subject for research in asymmetric synthesis and chiral recognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride typically involves the coupling of [2.2]paracyclophane derivatives with imidazolinium precursors. One common method includes the regioselective bromination of 4-acetyl [2.2]paracyclophane, followed by the formation of dithiocarbamates and 1,3-dithiolium salts . The final coupling reaction is carried out in the presence of trimethylphosphite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium salts.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride has several scientific research applications:
Biology: The compound’s chiral properties make it useful in studying chiral recognition processes in biological systems.
Industry: Used in the development of advanced materials, including chiral polymers and coatings.
作用机制
The mechanism by which (S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride exerts its effects is primarily through its interaction with molecular targets via its chiral centers. The [2.2]paracyclophane moiety allows for strong π-π interactions and the formation of charge-transfer complexes . These interactions can influence various molecular pathways, making the compound effective in asymmetric catalysis and chiral recognition.
相似化合物的比较
Similar Compounds
[2.2]Paracyclophane: A parent compound with similar structural features but lacking the imidazolinium moiety.
Tetrathiafulvalene derivatives: Compounds with similar π-donor properties and applications in organic electronics.
Bisphosphines derived from [2.2]paracyclophane: Used in frustrated Lewis pair chemistry for hydrogen activation.
Uniqueness
(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride is unique due to its combination of the [2.2]paracyclophane moiety and the imidazolinium ring. This combination imparts both chiral properties and the ability to form stable charge-transfer complexes, making it highly effective in asymmetric synthesis and chiral recognition applications.
属性
分子式 |
C35H35ClN2 |
|---|---|
分子量 |
519.1 g/mol |
IUPAC 名称 |
1,3-bis(5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenyl)-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C35H35N2.ClH/c1-5-28-6-2-26(1)9-11-30-15-19-32(17-13-28)34(23-30)36-21-22-37(25-36)35-24-31-12-10-27-3-7-29(8-4-27)14-18-33(35)20-16-31;/h1-8,15-16,19-20,23-25H,9-14,17-18,21-22H2;1H/q+1;/p-1 |
InChI 键 |
LFCDNKZCNWCQTL-UHFFFAOYSA-M |
规范 SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)N4CC[N+](=C4)C5=C6CCC7=CC=C(CCC(=C5)C=C6)C=C7.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


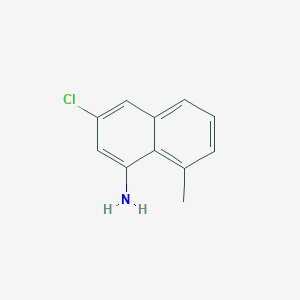


![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
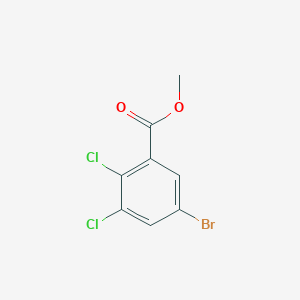

![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)


